molecular formula C19H24N2O2S B11377190 N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11377190
M. Wt: 344.5 g/mol
InChI Key: ZACDBNPNDJNBGF-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a thiophene ring with dimethylamino and oxolan-2-yl groups

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Alkyl halides for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIMETHYLAMINO)PHENYL]METHYL]-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C19H24N2O2S/c1-20(2)16-9-7-15(8-10-16)13-21(14-17-5-3-11-23-17)19(22)18-6-4-12-24-18/h4,6-10,12,17H,3,5,11,13-14H2,1-2H3

InChI Key

ZACDBNPNDJNBGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=CS3

Origin of Product

United States

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